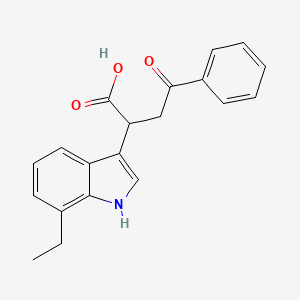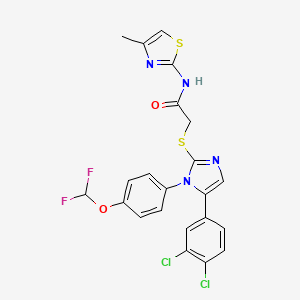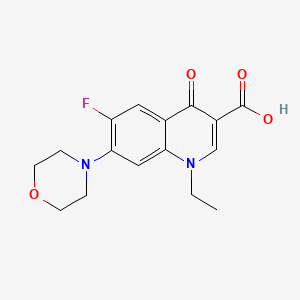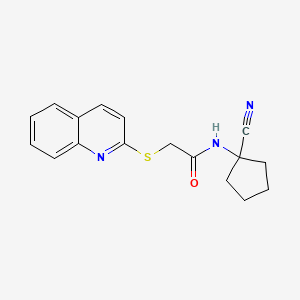
2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound is structurally characterized by an indole ring substituted with an ethyl group at the 7th position and a phenylbutanoic acid moiety at the 4th position.
Mechanism of Action
Target of Action
Indole-based compounds are known to interact with a variety of biological targets, including enzymes like udp-n-acetylmuramatel-alanine ligase (murc), and human lanosterol14α-demethylase . These enzymes play crucial roles in bacterial cell wall synthesis and cholesterol biosynthesis, respectively .
Mode of Action
It’s suggested that indole-based compounds interact with their targets through hydrogen bonds and pi-stacked interactions . This interaction can inhibit the activity of the target enzymes, leading to the observed biological effects .
Biochemical Pathways
Inhibition of enzymes like murc and human lanosterol14α-demethylase can disrupt bacterial cell wall synthesis and cholesterol biosynthesis, respectively . The downstream effects of these disruptions would depend on the specific cellular context.
Result of Action
Based on the potential targets, it can be inferred that the compound may have antimicrobial effects due to the inhibition of bacterial cell wall synthesis . Additionally, it may affect cholesterol biosynthesis in human cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 7-ethylindole: This can be achieved by reacting 7-ethylindole with ethyl 2-(ethoxycarbosulfanyl)thioacetate, followed by reduction using a suitable reducing agent.
Coupling with phenylbutanoic acid: The 7-ethylindole intermediate is then coupled with a phenylbutanoic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylbutanoic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 2-(7-ethyl-1H-indol-3-yl)-4-hydroxy-4-phenylbutanoic acid.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid has several scientific research applications:
Medicinal Chemistry: Used as a lead compound for the development of anti-inflammatory and anticancer drugs.
Biological Studies: Investigated for its potential effects on various biological pathways and its ability to modulate enzyme activity.
Chemical Biology: Used as a probe to study the interactions between small molecules and biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Etodolac: A non-steroidal anti-inflammatory drug with a similar indole structure.
Indomethacin: Another anti-inflammatory drug with an indole moiety.
Sulindac: Contains an indene ring, structurally similar to indole.
Uniqueness
2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid is unique due to its specific substitution pattern on the indole ring and the presence of a phenylbutanoic acid moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for drug development .
Properties
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-13-9-6-10-15-17(12-21-19(13)15)16(20(23)24)11-18(22)14-7-4-3-5-8-14/h3-10,12,16,21H,2,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRXORCPPZDEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2826368.png)



![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2826377.png)
![N-(3,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2826378.png)
![3-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826381.png)
![2-Methyl-2-[[2-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2826383.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826384.png)
![ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate](/img/structure/B2826385.png)
![(E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2826386.png)
![1-cyclohexyl-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol](/img/structure/B2826388.png)
![2-cyclopropyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2826389.png)

